molecular formula C12H17ClN4O2 B179252 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS No. 10244-24-3

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Cat. No. B179252
CAS RN: 10244-24-3
M. Wt: 284.74 g/mol
InChI Key: KIWUTYCMQNZUPX-UHFFFAOYSA-N
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Description

“4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” is a specific chemical compound that falls under the category of organochlorides and morpholines . Organochlorides are organic compounds containing at least one chloroatom, while morpholines are heterocyclic organic compounds featuring a six-member ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular formula of “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” is C12H17ClN4O2 . This compound has a molecular weight of 284.74 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” include a melting point of 139-142℃, a boiling point of 508.7±60.0 °C (Predicted), and a density of 1.327±0.06 g/cm3 (20 ºC 760 Torr) . The compound is predicted to have a pKa of 6.10±0.50 .

Scientific Research Applications

Synthesis and Molecular Design

  • 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine has been used in the synthesis of various bioactive compounds. For example, it was utilized to create 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, showcasing its potential in developing triazine derivatives with specific structural configurations (Jiao Chun-l, 2014).
  • The compound has facilitated the production of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, demonstrating its role in creating non-symmetrical pyrimidines with functionalized C-4 and C-6 positions. This highlights its versatility in synthesizing diverse bioactive molecules (Martínez et al., 2012).

Quantum Chemical Investigations

  • Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been conducted to understand the molecular structure and properties better. These studies provide insights into reducing the HOMO-LUMO energy gap and enhancing intra-molecular charge transfer, which are crucial for developing efficient charge transfer materials (Irfan, 2014).

Chemical Reactions and Transformations

  • Research has explored the reaction mechanisms involving 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, such as its conversion to 4-methyl-s-triazines, revealing the complexities of heterocyclic compound transformations (Plas et al., 2010).
  • The compound has been central to the synthesis and characterization of stable betainic pyrimidinaminides, showing its utility in creating heterocyclic salts with varied electronic and kinetic stabilizing effects (Schmidt, 2002).

Crystallographic Studies

  • Crystallographic studies have been conducted on derivatives of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, such as 2-amino-4-chloro-6-morpholinopyrimidine. These studies provide detailed insights into the molecular and crystal structure, including hydrogen bonding patterns (Bowes et al., 2003).

Safety And Hazards

The safety data sheet for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUTYCMQNZUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350698
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

CAS RN

10244-24-3
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepare a solution of 22 g (0.12 mol) of 2,4,6-trichloropyrimidine 1, in 95.2 g (110 mL) of toluene and charge it to the 125 mL addition funnel. Charge a nitrogen-flushed 500 mL round bottom 4-neck flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet with 62.7 g (63 mL, 0.72 mol) of morpholine 2, 95.2 g (110 mL) of toluene and 44 g (44 mL) of water. Add the toluene solution of 1 over 10 minutes. Heat the reaction mixture to 83±3° C. Stir at 83±3° C. for 2 h. Check the progress of the reaction. Cool to 30±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Wash the organic phase (top) twice with 200 mL (2×100 mL) of warm (30° C.) water. Separate the phases after each wash. Transfer the organic (top) phase back to the 500 mL reaction flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet. Stir and add 50.0 mL of 10.0 N aqueous hydrochloric acid solution. Heat the solution to 53±3° C. and stir for 12-18 h. Check the progress of the reaction. Cool to 22±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Transfer the aqueous (bottom) phase to a 500 mL round bottom 4-neck flask equipped with a cooling bath, thermocouple, addition funnel, pH probe, mechanical stirrer and nitrogen inlet/outlet. Stir and cool to 0±3° C. Add 85.0 g of 25% aqueous sodium hydroxide solution by drops over 30 minutes, maintaining a batch temperature of 10±10° C. throughout the addition. Warm to 20±3° C. and stir for 30 minutes. Isolate the solids by vacuum filtration. Wash the cake with 3×100 mL of water. Dry the solids (55° C., 30 mbar) for 24 hours to afford 30.9 g (91.9% yield) of 3 as a white crystalline solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
91.9%

Synthesis routes and methods II

Procedure details

To a slurry of 2-morpholino-4,6-dichloropyrimidine (prepared as in Method 22, 2.0 g, 8.54 mmol) in NMP (14 mL), triethylamine (1.43 mL, 10.25 mmol) was added. The heterogeneous mixture was stirred for 15 minutes, then treated with morpholine (0.75 mL, 8.54 mmol). Upon refluxing at 85° C. under argon for 2 hours, the solution was cooled, then added to EtOAc (160 mL). The organic solution was washed with 25 mL of NaHCO3(sat.) (2×), water (2×) and brine, dried over Na2SO4, filtered and concentrated. The crude material was dissolved in 200 mL EtOAc and filtered through a SiO2 pad, further eluting with EtOAc, yielding 2.2 g (93%) of 2,4-dimorpholino-6-chloropyrimidine as an off-white solid. LCMS (m/z): 285.0 (MH+), 1H NMR. (CDCl3): δ 5.86 (s, 1H), 3.71-3.76 (m, 12H), 3.52-3.56 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central …
Number of citations: 2 www.intechopen.com
W Zhu, Y Liu, Y Zhao, H Wang, L Tan… - Archiv der …, 2012 - Wiley Online Library
A series of 6‐hydrazinyl‐2,4‐bismorpholino pyrimidine and 1,3,5‐triazine derivatives (5a–5l and 8a–8o) were synthesized and their chemical structures as well as the relative …
Number of citations: 32 onlinelibrary.wiley.com
H Shet, KC Gunturu, SJ Gharpure… - The Journal of …, 2023 - ACS Publications
Regioselective amination of polyhalogenated heteroarenes (especially pyrimidines) has extensive synthetic and commercial relevance for drug synthesis applications but is plagued by …
Number of citations: 4 pubs.acs.org
CF Wu, QC Wang, R Chen, HL Zhou, TT Wu… - European Journal of …, 2022 - Elsevier
The development of inhibitors targeting the PI3K-Akt-mTOR signaling pathway has been greatly hindered by the on-target AEs, such as hyperglycemia and hepatotoxicities. In this study…
Number of citations: 10 www.sciencedirect.com
W Li, Q Sun, L Song, C Gao, F Liu, Y Chen… - European Journal of …, 2017 - Elsevier
PI3K/Akt/mTOR and hedgehog (Hh) signalings are two important pathways in breast cancer, which are usually connected with the drug resistance and cancer migration. Many studies …
Number of citations: 13 www.sciencedirect.com
RA Fairhurst, P Furet, P Imbach-Weese… - Journal of medicinal …, 2022 - ACS Publications
Balanced pan-class I phosphoinositide 3-kinase inhibition as an approach to cancer treatment offers the prospect of treating a broad range of tumor types and/or a way to achieve …
Number of citations: 3 pubs.acs.org

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